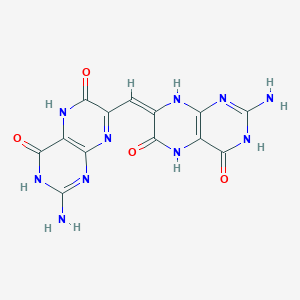![molecular formula C13H12N2O2 B1461252 1-[(2E)-3-phenylprop-2-en-1-yl]-1H-pyrazole-4-carboxylic acid CAS No. 1158116-14-3](/img/structure/B1461252.png)
1-[(2E)-3-phenylprop-2-en-1-yl]-1H-pyrazole-4-carboxylic acid
説明
1-(2E)-3-Phenylprop-2-en-1-yl]-1H-pyrazole-4-carboxylic acid (hereafter referred to as 1PPCA) is an organic compound that is a member of the pyrazole family of compounds. It is a four-carbon molecule with a phenyl group attached to the pyrazole ring. 1PPCA has been studied extensively in recent years due to its potential applications in various scientific fields.
科学的研究の応用
1PPCA has been studied extensively for its potential applications in various scientific fields. One of the most promising applications is in the field of materials science, where 1PPCA can be used to create novel materials with unique properties. For example, 1PPCA has been used to create polymers with enhanced thermal stability and mechanical properties. In addition, 1PPCA has been used to create metal-organic frameworks with enhanced gas storage capabilities. 1PPCA has also been studied for its potential applications in medicinal chemistry, where it has been used to create novel drugs with improved pharmacological properties.
作用機序
1PPCA is believed to act as an agonist of the G-protein coupled receptor (GPCR) family of proteins. When bound to a GPCR, 1PPCA activates the receptor and triggers a cascade of biochemical reactions that lead to the desired physiological response. In addition, 1PPCA is believed to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the synthesis of prostaglandins. By inhibiting COX-2, 1PPCA can reduce the production of prostaglandins, which can lead to a variety of physiological effects.
Biochemical and Physiological Effects
1PPCA has been shown to have a variety of biochemical and physiological effects. In particular, 1PPCA has been shown to have anti-inflammatory, analgesic, and antipyretic effects. It has also been shown to have anti-cancer effects, as well as anti-bacterial and anti-viral effects. In addition, 1PPCA has been shown to have neuroprotective effects, and to be effective against a variety of neurological disorders.
実験室実験の利点と制限
1PPCA has several advantages for lab experiments. First, 1PPCA is relatively stable and can be stored for extended periods of time without significant degradation. Second, 1PPCA is relatively inexpensive and easy to synthesize. Finally, 1PPCA is non-toxic and does not have any known side effects. However, 1PPCA does have some limitations for lab experiments. For example, 1PPCA is not soluble in water, and must be dissolved in an organic solvent in order to be used in experiments. In addition, 1PPCA is not very soluble in organic solvents, and must be used in high concentrations in order to achieve the desired effect.
将来の方向性
1PPCA has a wide range of potential applications and future directions for research. One potential area of research is the development of novel drugs based on 1PPCA. In particular, 1PPCA could be used to create drugs with improved pharmacological properties, such as increased bioavailability and decreased side effects. In addition, 1PPCA could be used to create novel materials with enhanced properties, such as improved thermal stability and mechanical properties. Finally, 1PPCA could be used to create metal-organic frameworks with improved gas storage capabilities.
特性
IUPAC Name |
1-[(E)-3-phenylprop-2-enyl]pyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c16-13(17)12-9-14-15(10-12)8-4-7-11-5-2-1-3-6-11/h1-7,9-10H,8H2,(H,16,17)/b7-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZSGOPUXGCPUQB-QPJJXVBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CCN2C=C(C=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/CN2C=C(C=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2E)-3-phenylprop-2-en-1-yl]-1H-pyrazole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![7-(Trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B1461172.png)
![4-Chloro-2-[(Z)-(dimethylhydrazinylidene)methyl]phenol](/img/structure/B1461173.png)
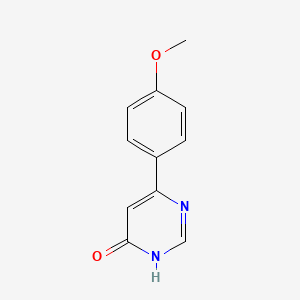
![1'-Cyclopentyl-6'-oxo-1',5',6',7'-tetrahydrospiro[cyclohexane-1,4'-pyrazolo[3,4-b]pyridine]-5'-carbonitrile](/img/structure/B1461175.png)

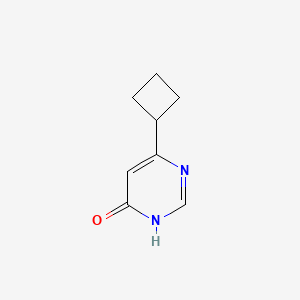
![1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B1461178.png)
![4H-Pyrazolo[3,4-d]pyrimidin-4-one, 1,5-dihydro-1,6-diphenyl-](/img/structure/B1461180.png)
![2-Propyl-6,7-dihydro-5H-pyrrolo-[3,4-d]pyrimidin-4-ol](/img/structure/B1461181.png)
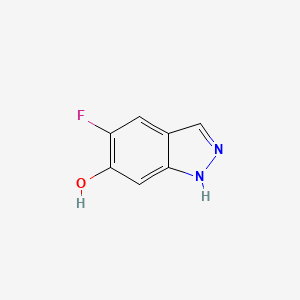
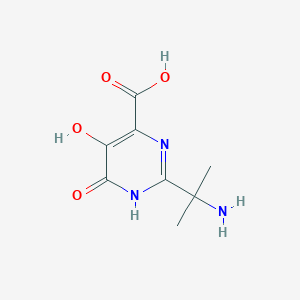
![1-{5,7-dimethyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethan-1-one](/img/structure/B1461188.png)
